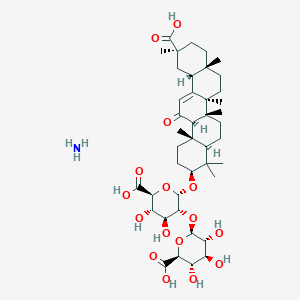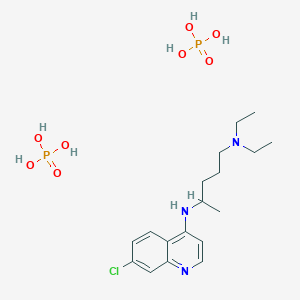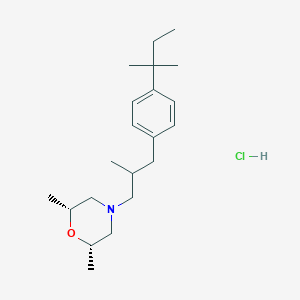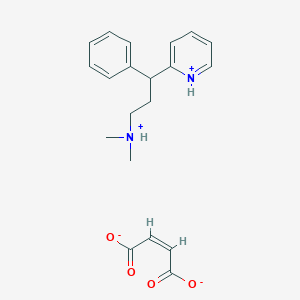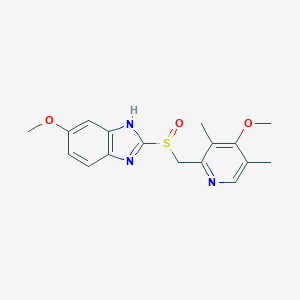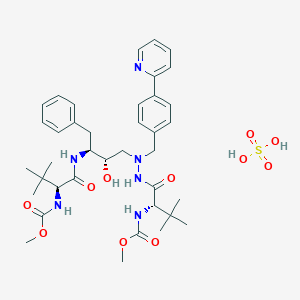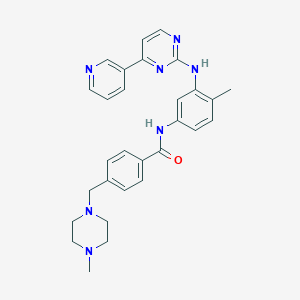
Imatinib
Overview
Description
Imatinib, also known as STI-571, is a small molecule drug that has revolutionized the treatment of certain cancers and other diseases. It was approved by the FDA in 2001 and is currently used to treat chronic myeloid leukemia (CML), gastrointestinal stromal tumors (GIST), and certain types of non-Hodgkin lymphoma. This compound is a tyrosine kinase inhibitor that blocks the activity of certain tyrosine kinases, which are enzymes involved in the growth and spread of cancer cells. This drug has been highly successful in treating many diseases and has been the subject of extensive research since its discovery.
Scientific Research Applications
Chronic Myelogenous Leukemia (CML) Treatment : Imatinib is primarily known for its role in treating CML. It inhibits the BCR-ABL tyrosine kinase, which is involved in CML pathogenesis (Hochhaus & Rosée, 2004). Additionally, it has transformed the prognosis for patients with CML, changing the standards of treatment (Hunter, 2007).
Gastrointestinal Stromal Tumors (GIST) : this compound is effective in treating GIST by targeting KIT tyrosine kinase signaling, revolutionizing the management of these tumors (George & Desai, 2002).
Innovative Cancer Treatment : The drug is also an innovative treatment for tumors with activated forms of c-ABL, c-KIT, or PDGFR, including Philadelphia-chromosome-positive leukemias (Gambacorti-Passerini et al., 2003).
Targeting Tyrosine Kinases : It targets various tyrosine kinases, inducing growth arrest and apoptosis in cancer cells, and potentially promoting tumor regression (Ertmer et al., 2007).
Resistance Mechanisms and Transport Processes : Understanding this compound's active transport processes is crucial for predicting resistance mechanisms in its treatment for chronic myeloid leukemia (Thomas et al., 2004).
Pharmacogenetics : Pharmacogenetic studies are conducted to identify genetic factors associated with variable drug levels and clinical responses in patients treated with this compound, tailoring treatment to individual genetics (Dulucq & Krajinovic, 2010).
Genetic Instability in CML Treatment : this compound has been observed to induce centrosome and chromosome aberrations in normal cells, suggesting a possible role in genetic instability during CML treatment (Fabarius et al., 2005).
Gene Expression Signatures in Resistance : Research has focused on identifying gene expression signatures that could aid in developing diagnostic and therapeutic strategies for this compound-resistant CML patients (Chung et al., 2006).
Mechanism of Action
Target of Action:
Imatinib’s primary target is the BCR-ABL tyrosine kinase. This enzyme is constitutively active due to the Philadelphia chromosome abnormality found in chronic myeloid leukemia (CML). The BCR-ABL kinase drives uncontrolled cell proliferation and survival, contributing to the progression of CML .
Mode of Action:
This compound inhibits the BCR-ABL tyrosine kinase by binding to its active site. By doing so, it prevents the phosphorylation of downstream substrates, disrupting the signaling cascade that promotes cell growth and survival. Essentially, this compound puts the brakes on the abnormal protein’s activity, halting the division of cancer cells and inducing apoptosis (cell death) .
Biochemical Pathways:
The affected pathways include those related to cell cycle regulation, proliferation, and survival. By blocking BCR-ABL, this compound disrupts the ABL kinase’s overexpression seen in various tumors. This inhibition leads to downstream effects, ultimately curbing the growth of leukemic cells .
Pharmacokinetics:
Result of Action:
This compound’s action results in:
- Improved Survival : Enhanced overall survival in patients with Ph+ acute lymphoblastic leukemia and other indications .
Action Environment:
Environmental factors, such as drug interactions (e.g., CYP3A4 inhibitors), affect this compound’s efficacy and stability. Maintaining consistent drug levels is crucial for optimal therapeutic outcomes .
Remember, this compound’s success story exemplifies the power of targeted therapies tailored to individual cancer genetics. 🌿🧬 . If you have any more questions or need further details, feel free to ask!
Safety and Hazards
Imatinib can lower blood cells that help your body fight infections and help your blood to clot. You may get an infection or bleed more easily . It may increase the risk of liver problems and fluid retention or heart problems . Use during pregnancy may result in harm to the baby . It is recommended to avoid driving and doing other tasks or actions that call for you to be alert or have clear eyesight until you see how this compound affects you .
Biochemical Analysis
Biochemical Properties
Imatinib interacts with several enzymes and proteins. It is a tyrosine kinase inhibitor that targets multiple tyrosine kinases such as CSF1R, ABL, c-KIT, FLT3, and PDGFR-β . These interactions inhibit the tyrosine kinases, disrupting the signaling pathways they control, which can slow growth or result in programmed cell death of certain types of cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to switch from glycolysis to the tricarboxylic acid cycle, upregulate pentose phosphate pathway-associated oxidative pathways, and cause internal translocation of glucose transporters .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the Bcr-Abl tyrosine-kinase . This inhibition disrupts the signaling pathways controlled by these kinases, leading to slowed growth or programmed cell death of certain types of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is rapidly absorbed following oral administration, achieving pharmacologically relevant concentrations in the plasma, with a half-life of approximately 1.3 hours . It has been shown that continuous inhibition of BCR-ABL kinase activity is needed to achieve maximal antitumor effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, once-daily intraperitoneal treatment using doses of this compound from 2.5 to 50 mg/kg caused dose-dependent inhibition of tumor growth .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the CYP3A4 isoform of CYP450 . Other enzymes such as flavin-containing monooxygenase 3 (FMO3), and uridine 5’-diphospho-glucuronosyltransferase (UGT) also metabolize this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is the only tyrosine kinase inhibitor whose absorption depends on both influx (OCT1 and OATP1A2) and efflux (ABCB1 and ABCG2) transporters .
Subcellular Localization
This compound is sequestered in the lysosomes within cells . This lysosomal sequestration determines the intracellular levels of this compound .
properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFNOKKBVMGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037125 | |
| Record name | Imatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in water at pH < 5.5 (mesylate salt), 1.46e-02 g/L | |
| Record name | Imatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00619 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Imatinib mesylate is a protein-tyrosine kinase inhibitor that inhibits the BCR-ABL tyrosine kinase, the constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in CML.Although the function of normal BCR is still unclear, ABL activation is overexpressed in various tumors and is heavily implicated in cancer cells growth and survival. Imatinib inhibits the BCR-ABL protein by binding to the ATP pocket in the active site, thus preventing downstream phosphorylation of target protein. Imatinib is also an inhibitor of the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF), c-Kit, and inhibits PDGF- and SCF-mediated cellular events. In vitro, imatinib inhibits proliferation and induces apoptosis in GIST cells, which express an activating c-Kit mutation. | |
| Record name | Imatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00619 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
152459-95-5 | |
| Record name | Imatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152459-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imatinib [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152459955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00619 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imatinib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imatinib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKJ8M8G5HI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226 °C (mesylate salt) | |
| Record name | Imatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00619 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

